6,7-Dibromo-2-naphthoic acid
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Overview
Description
6,7-Dibromo-2-naphthoic acid is an organic compound with the molecular formula C11H6Br2O2 It is a derivative of naphthoic acid, characterized by the presence of two bromine atoms at the 6th and 7th positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6,7-Dibromo-2-naphthoic acid involves the bromination of 2-naphthoic acid. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th and 7th positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. For example, 6-hydroxy-2-naphthoic acid can be converted to 6-amino-2-naphthoic acid through a reaction with ammonia in the presence of sulfite or bisulfite. The 6-amino-2-naphthoic acid is then subjected to a diazotization reaction followed by treatment with copper bromide to yield this compound .
Chemical Reactions Analysis
Types of Reactions
6,7-Dibromo-2-naphthoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted naphthoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6,7-Dibromo-2-naphthoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: It is utilized in the preparation of advanced materials with specific properties, such as photochromic compounds.
Mechanism of Action
The mechanism of action of 6,7-Dibromo-2-naphthoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms can enhance the compound’s binding affinity to these targets, thereby increasing its efficacy. The exact pathways involved can vary based on the biological context and the specific target .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-naphthoic acid: This compound has a single bromine atom and exhibits different reactivity and properties compared to 6,7-Dibromo-2-naphthoic acid.
2-Naphthoic acid: The parent compound without any bromine substitution, used as a starting material for various derivatives.
6,7-Dimethoxy-2-naphthoic acid: A derivative with methoxy groups instead of bromine atoms, showing different chemical behavior.
Uniqueness
This compound is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and potential applications. The dual bromination allows for selective functionalization and the formation of complex molecules through various synthetic routes.
Properties
IUPAC Name |
6,7-dibromonaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Br2O2/c12-9-4-6-1-2-7(11(14)15)3-8(6)5-10(9)13/h1-5H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUXMZSECRBNNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)Br)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Br2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855804 |
Source
|
Record name | 6,7-Dibromonaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131331-19-6 |
Source
|
Record name | 6,7-Dibromonaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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